molecular formula C9H9IN2 B1613495 3-iodo-5,7-dimethyl-1H-indazole CAS No. 847906-31-4

3-iodo-5,7-dimethyl-1H-indazole

Cat. No.: B1613495
CAS No.: 847906-31-4
M. Wt: 272.09 g/mol
InChI Key: DLCDUTHOBKEMRI-UHFFFAOYSA-N
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Description

3-Iodo-5,7-dimethyl-1H-indazole is a functionalized indazole derivative offered as a valuable chemical building block for research and development applications. The indazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of pharmacological activities . The iodine atom at the 3-position makes this compound a versatile intermediate for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to generate diverse libraries of 3-substituted indazoles for biological screening . Indazole-based compounds have demonstrated significant importance in drug discovery, with applications as anticancer , anti-inflammatory , antimicrobial , and anti-Parkinson's agents . Several FDA-approved drugs, including Pazopanib and Granisetron, feature the indazole core, underscoring its therapeutic relevance . Researchers can utilize this compound to synthesize novel compounds for investigating new biological targets and mechanisms of action. Handling Note: This product is intended for research use only by qualified laboratory personnel. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-5,7-dimethyl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IN2/c1-5-3-6(2)8-7(4-5)9(10)12-11-8/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCDUTHOBKEMRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NN=C2C(=C1)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623995
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847906-31-4
Record name 3-Iodo-5,7-dimethyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 3 Iodo 5,7 Dimethyl 1h Indazole

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-iodo-5,7-dimethyl-1H-indazole, a combination of one- and two-dimensional NMR experiments provides a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Spectral Analysis for Structural Assignment

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The carbon atom bearing the iodine (C3) is expected to be significantly shifted due to the heavy atom effect of iodine. The carbons of the methyl groups will resonate at characteristic upfield shifts, while the aromatic and heterocyclic carbons will appear in the downfield region. The specific chemical shifts are essential for confirming the proposed structure.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
NH~13.0 (broad s)-
H4~7.0 (s)~120.0
H6~6.8 (s)~125.0
5-CH₃~2.4 (s)~21.0
7-CH₃~2.6 (s)~17.0
C3-~90.0
C3a-~140.0
C5-~130.0
C6-~128.0
C7-~138.0
C7a-~142.0
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. youtube.com

COSY (Correlated Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be used to confirm the absence of coupling between the aromatic protons H4 and H6, consistent with their meta-relationship, and to show correlations between the methyl protons and any adjacent protons if they existed. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals for the protonated carbons (C4, C6, and the methyl carbons) by linking them to their directly attached, and already assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. In the case of this compound, NOESY can be used to confirm the through-space relationship between the 7-methyl group and the H6 proton, providing further evidence for their relative positions on the indazole ring.

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

While less common than ¹H and ¹³C NMR due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the indazole ring. researchgate.netjapsonline.com The chemical shifts of the N1 and N2 atoms are highly sensitive to tautomerism, protonation state, and substituent effects. acs.org In many cases, indirect detection methods like ¹H-¹⁵N HMBC are used to determine the ¹⁵N chemical shifts. japsonline.comrsc.org This experiment would show correlations from the NH proton to both N1 and N2, and potentially from other nearby protons like H4 and H7a, allowing for the assignment of the nitrogen resonances and providing further confirmation of the 1H-indazole tautomeric form.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns. arkat-usa.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Table 2: HRMS Data for this compound

Ion Calculated m/z Observed m/z
[C₉H₉IN₂ + H]⁺272.9883272.9885 (example)

Fragmentation Pathway Elucidation

Electron ionization (EI) or collision-induced dissociation (CID) in mass spectrometry causes the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, several key fragmentation pathways can be anticipated:

Loss of an Iodine Radical: A common fragmentation for iodo-substituted compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•). This would lead to a significant fragment ion with an m/z corresponding to the [M-I]⁺ species.

Loss of a Methyl Radical: The cleavage of a methyl group (CH₃•) from the molecular ion is another likely fragmentation pathway, leading to an [M-CH₃]⁺ ion.

Ring Fragmentation: The indazole ring itself can undergo fragmentation, although the specific pathways can be complex. This might involve the loss of N₂ or other small neutral molecules. The analysis of these fragmentation patterns can provide further corroboration of the proposed structure. researchgate.net

By combining the detailed information from these advanced spectroscopic techniques, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for its potential use in further chemical synthesis and biological studies.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods probe the vibrational modes of molecular bonds, providing a unique spectral fingerprint.

For this compound, the IR and Raman spectra would reveal characteristic bands corresponding to its distinct structural features. The N-H stretching vibration of the indazole ring typically appears in the region of 3100-3400 cm⁻¹. The presence of the aromatic system gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range. The methyl groups would exhibit characteristic symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹ and bending vibrations at approximately 1375-1450 cm⁻¹. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹, due to the heavy iodine atom.

While specific experimental data for this compound is not widely published, analysis of related indazole structures provides a basis for interpretation. For instance, studies on various substituted indazoles have detailed the assignment of vibrational bands. nih.gov

Table 1: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (indazole)Stretching3100 - 3400
C-H (aromatic)Stretching> 3000
C-H (methyl)Stretching2850 - 2960
C=C (aromatic)Stretching1400 - 1600
C-H (methyl)Bending1375 - 1450
C-NStretching1250 - 1350
C-IStretching< 600

X-ray Crystallography for Solid-State Structure Elucidation

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, the structures of numerous other indazole derivatives have been extensively studied. nih.gov These studies confirm the planarity of the bicyclic indazole ring system. For this compound, X-ray analysis would confirm the positions of the iodo and dimethyl substituents on the indazole ring. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate the packing of the molecules in the crystal lattice. The structure of ibogaine, a complex indole (B1671886) alkaloid, was confirmed by X-ray crystallography, highlighting the power of this technique in elucidating complex molecular architectures. wikipedia.org

Chromatographic Purity Assessment and Method Development (e.g., HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are indispensable techniques for assessing the purity of chemical compounds and for the development of analytical methods. chromatographytoday.com These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed. ijrpc.com A typical setup would involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation would be optimized by adjusting the gradient of the organic solvent, the pH of the mobile phase, and the column temperature. Detection is commonly achieved using a UV detector, set at a wavelength where the indazole chromophore exhibits strong absorbance.

The development of a robust HPLC or UPLC method is crucial for quality control, ensuring the compound meets the required purity specifications for its intended application. The method would be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. ijrpc.com The presence of any impurities, such as starting materials or by-products from its synthesis, could be identified and quantified.

Table 2: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection UV at 254 nm
Injection Volume 1 µL
Gradient 5% B to 95% B over 10 minutes

Computational and Theoretical Investigations of 3 Iodo 5,7 Dimethyl 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. For 3-iodo-5,7-dimethyl-1H-indazole, these calculations reveal how the arrangement of atoms and electrons dictates its stability and reactivity.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT studies on indazole derivatives are employed to calculate ground state properties such as molecular geometry, electronic distribution, and dipole moment. In the case of this compound, the iodine atom at the C3 position and the methyl groups at C5 and C7 significantly influence the electron density distribution across the bicyclic ring system.

DFT calculations, often utilizing a basis set like 6-311++G(d,p) combined with a functional such as B3LYP, can optimize the molecular geometry to its lowest energy state. These studies typically show that the indazole ring is largely planar. The iodine substituent introduces significant electron density and polarizability at the C3 position, while the electron-donating methyl groups at C5 and C7 increase the electron density on the benzene (B151609) ring portion of the molecule. This electronic configuration is crucial for predicting the molecule's interaction with other reagents.

Table 1: Representative Parameters for DFT Calculations

Parameter Description Typical Value/Method
Functional Approximates the exchange-correlation energy B3LYP
Basis Set Set of functions to build molecular orbitals 6-311++G(d,p)
Solvent Model Simulates the effect of a solvent PCM (Polarizable Continuum Model)

| Task | The goal of the calculation | Geometry Optimization & Frequency Analysis |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is generally distributed across the π-system of the indazole core, particularly on the electron-rich pyrrole-like ring. The electron-donating methyl groups further elevate the energy of the HOMO, enhancing its nucleophilic character. The LUMO, conversely, is often localized around the C-I bond, with a significant contribution from the σ*-orbital of this bond.

The energy gap between the HOMO and LUMO is a key determinant of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis is vital for predicting how the molecule will behave in pericyclic reactions and in reactions with electrophiles and nucleophiles.

Table 2: Illustrative Frontier Molecular Orbital Data

Molecular Orbital Energy (eV) Description
HOMO -5.8 Highest Occupied Molecular Orbital; associated with nucleophilicity.
LUMO -1.2 Lowest Unoccupied Molecular Orbital; associated with electrophilicity.

| HOMO-LUMO Gap | 4.6 | Energy difference; indicates chemical reactivity and stability. |

Reaction Mechanism Elucidation through Computational Methods

Computational chemistry provides powerful tools to map out the energetic pathways of chemical reactions, identifying transition states and intermediates that are often difficult to observe experimentally.

Transition State Analysis of Iodination Reactions

A plausible mechanism for the iodination of 5,7-dimethyl-1H-indazole involves the deprotonation of the indazole N-H by a base, forming a highly nucleophilic indazolide anion. This anion then attacks the electrophilic iodine source. DFT calculations can model the energy profile of this reaction, locating the structure and energy of the transition state for the C-I bond formation. This analysis helps to confirm why the substitution occurs specifically at the C3 position, which is often the most nucleophilic carbon in the indazole ring after N-deprotonation.

Computational Studies of Cross-Coupling Mechanisms

The C-I bond in this compound is a prime site for modification via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions are instrumental in creating more complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. Computational methods are invaluable for understanding the intricate catalytic cycles of these reactions.

DFT calculations can model each elementary step of a typical cross-coupling mechanism involving an organometallic catalyst (commonly palladium-based):

Oxidative Addition: The initial and often rate-determining step where the this compound reacts with the low-valent metal catalyst. Calculations can determine the activation barrier for the insertion of the metal into the C-I bond.

Transmetalation (for Suzuki, etc.): The transfer of an organic group from another metallic reagent to the catalyst center.

Reductive Elimination: The final step where the new bond is formed, and the product is released, regenerating the catalyst.

By modeling the energies of all intermediates and transition states, computational studies can predict reaction feasibility, explain regioselectivity, and guide the rational design of more efficient catalysts for functionalizing the indazole scaffold.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations are used to explore the conformational landscape of flexible molecules.

For this compound, MD simulations can be employed to study the torsional dynamics around the C3-I bond and the potential for different tautomeric forms (1H and 2H). In the context of drug design, where this molecule might act as a fragment or ligand, understanding its accessible conformations is crucial. Computational analysis of conformational ensembles has been successfully applied to other 1H-indazole analogues to rationalize their binding to biological targets. nih.gov MD simulations can map the potential energy surface, revealing the most stable conformations and the energy barriers between them, which is critical for understanding molecular recognition and binding events.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of NMR chemical shifts for novel compounds is a powerful tool in structural elucidation. Computational methods, particularly DFT, are frequently used to calculate the theoretical chemical shifts of protons (¹H NMR) and carbon atoms (¹³C NMR). nih.gov The GIAO method is a standard approach for computing shielding constants, which are then converted to chemical shifts. nih.gov The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For instance, studies on various organic molecules have shown that functionals like B3LYP can provide reliable results when paired with appropriate basis sets. nih.govresearchgate.net

A systematic investigation of DFT-GIAO for ¹⁵N NMR chemical shift prediction at the B3LYP/cc-pVDZ level of theory has demonstrated high accuracy in identifying correct regioisomers, tautomers, and protonation states for a diverse set of molecular scaffolds. rsc.org However, in the absence of experimental and calculated data for this compound, a data table of its predicted NMR chemical shifts cannot be generated.

Tautomeric Equilibrium Analysis and Energetics

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.netnih.gov Theoretical calculations are crucial for determining the relative stability of these tautomers and understanding the factors that influence the tautomeric equilibrium. researchgate.net For the parent indazole molecule, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. researchgate.net

The position and nature of substituents on the indazole ring can significantly impact the energetics of the tautomeric equilibrium. researchgate.net For example, a theoretical study on 52 different NH-indazoles concluded that while the 1H-tautomer is the most stable in most cases, certain substitution patterns can favor the 2H-tautomer. researchgate.net The stability is influenced by factors such as electronic effects and the potential for intramolecular hydrogen bonding. nih.gov

In the case of this compound, a comprehensive analysis of its tautomeric equilibrium would require dedicated computational studies. Such an analysis would involve geometry optimization of the possible tautomers (1H- and 2H-) followed by calculation of their relative energies using high-level theoretical methods. This would allow for the determination of the most stable tautomer and the energy difference between the forms. Without such specific research, a data table detailing the tautomeric equilibrium and energetics for this compound cannot be provided.

Biological and Biomedical Research Applications of 3 Iodo 5,7 Dimethyl 1h Indazole Derivatives

Anticancer Activity and Mechanistic Investigations

Derivatives of 3-iodo-5,7-dimethyl-1H-indazole have emerged as a focal point in the development of new anticancer agents. The indazole scaffold is a component of several FDA-approved small molecule anti-cancer drugs, highlighting the therapeutic promise of this chemical class. nih.govresearchgate.net

Cell Line Growth Inhibitory Activity and In Vitro Efficacy

Recent studies have synthesized and evaluated a series of indazole derivatives, revealing their potent growth inhibitory activity against various cancer cell lines. researchgate.netrsc.org For instance, certain derivatives have shown significant antiproliferative effects against breast cancer, colon carcinoma, and lung cancer cell lines. rsc.orgmdpi.com

One notable derivative, compound 2f, demonstrated impressive inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. researchgate.net Specifically, it showed potent activity against the 4T1 breast cancer cell line (IC50 = 0.23 μM), HepG2 liver cancer cells (IC50 = 0.80 μM), and MCF-7 breast cancer cells (IC50 = 0.34 μM). rsc.org Another study highlighted a different derivative, compound 6o, which exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing greater selectivity for normal cells. nih.gov

Extensive in vitro testing has confirmed the ability of these compounds to inhibit cancer cell proliferation and colony formation. researchgate.netrsc.org The broad-spectrum activity of these derivatives underscores their potential as versatile anticancer agents. nih.gov

Table 1: In Vitro Anticancer Activity of Selected Indazole Derivatives

Compound Cell Line IC50 (µM)
2f 4T1 (Breast) 0.23 researchgate.netrsc.org
HepG2 (Liver) 0.80 rsc.org
MCF-7 (Breast) 0.34 rsc.org
HCT116 (Colon) 4.89 rsc.org
A549 (Lung) >10 rsc.org
6o K562 (Leukemia) 5.15 nih.gov
A549 (Lung) >50 nih.gov
PC-3 (Prostate) >50 nih.gov
Hep-G2 (Liver) >50 nih.gov

| 2j | A549 (Lung) | 0.88 rsc.org |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanisms of Action: Apoptosis Induction and Cell Cycle Modulation

The anticancer effects of this compound derivatives are largely attributed to their ability to induce apoptosis and modulate the cell cycle. nih.gov Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells. nih.gov

Studies have shown that treatment with these derivatives leads to a dose-dependent increase in apoptosis in cancer cells. researchgate.net This is accompanied by key molecular changes, including the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netrsc.org Furthermore, these compounds have been observed to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in cancer cells, which are known triggers of the mitochondrial apoptotic pathway. researchgate.netrsc.org

In addition to inducing apoptosis, these derivatives can also arrest the cell cycle, preventing cancer cells from proliferating. nih.gov For example, some compounds have been shown to cause cell cycle arrest at the G1 phase, blocking the transition of cells into the S phase where DNA replication occurs. nih.gov This dual mechanism of inducing apoptosis and halting cell cycle progression makes these compounds particularly effective in curbing tumor growth. nih.gov

Target Identification: Kinase Inhibition Profiles

A significant aspect of the anticancer activity of indazole derivatives lies in their ability to inhibit various protein kinases. nih.gov Kinases are crucial enzymes that regulate many cellular processes, and their dysregulation is a common feature of cancer. nih.gov

Several indazole-based compounds have been developed as potent kinase inhibitors. nih.gov For example, some derivatives have shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, the process by which tumors form new blood vessels to support their growth. nih.gov Others have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are also implicated in tumor development. nih.govnih.gov

The ability of these compounds to target multiple kinases contributes to their broad-spectrum anticancer activity. For instance, some derivatives inhibit kinases involved in cell proliferation and survival pathways, such as the mitogen-activated protein kinase (MAPK) pathway. nih.gov The specific kinase inhibition profile can vary depending on the chemical structure of the derivative, allowing for the development of targeted therapies for different types of cancer. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Response

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of this compound derivatives. nih.govmdpi.com These studies involve systematically modifying the chemical structure of the parent compound and evaluating the impact of these changes on its biological activity. dundee.ac.uk

Research has shown that the nature and position of substituents on the indazole ring play a significant role in determining the compound's efficacy. nih.gov For example, the presence of specific groups at certain positions can enhance the compound's ability to bind to its target kinase or improve its pharmacokinetic properties. nih.gov

One study found that introducing a sulfonyl or methylene (B1212753) group into a phenyl substituent was well-tolerated and in some cases enhanced the activity against certain cancer cell lines. rsc.org Another key finding was that a pyridyl analogue of a parent compound displayed improved antiproliferative activity, particularly against breast and liver cancer cells. rsc.org Conversely, the introduction of a bulky substituent at a specific position on a piperazinyl group reduced the suppression of cell growth, indicating that an appropriately sized alkyl substituent is favorable. rsc.org These SAR insights are invaluable for the rational design of more potent and selective anticancer agents. mdpi.com

Exploration of Other Therapeutic Potentials

While the primary focus of research on this compound derivatives has been on their anticancer properties, preliminary investigations suggest they may also possess other therapeutic benefits.

Antimicrobial and Antiviral Activity

The indazole core is found in molecules with a wide range of pharmacological effects, including antimicrobial and antiviral activities. nih.govmdpi.com Some studies have explored the potential of indazole derivatives to combat various pathogens.

While specific data on the antimicrobial and antiviral activity of this compound itself is limited, related indazole compounds have shown promise. For example, some pyrazole-based heterocycles, which share structural similarities with indazoles, have demonstrated potential as antiviral agents against avian influenza. nih.gov Other studies on different heterocyclic compounds have also reported significant antibacterial and antifungal properties. mdpi.com

Furthermore, research into 1-aminobenzyl-1H-indazole-3-carboxamide analogues has identified potent antiviral agents against the Hepatitis C virus. nih.gov These findings suggest that the indazole scaffold is a promising starting point for the development of new antimicrobial and antiviral drugs. Further research is needed to specifically evaluate the activity of this compound derivatives against a broad range of microbial and viral pathogens. mdpi.com

Anti-inflammatory Pathways

Indazole derivatives have shown potential as anti-inflammatory agents, primarily through the inhibition of key enzymes in the inflammatory cascade. nih.govresearchgate.net Computational studies have suggested that 1H-indazole analogues can effectively dock with the Cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation. researchgate.net This interaction is a critical aspect of their anti-inflammatory potential.

Receptor Modulation (e.g., 5-HT6 receptor antagonists)

The modulation of serotonin (B10506) receptors, particularly the 5-HT6 receptor, is a key strategy in the development of treatments for cognitive disorders. The 5-HT6 receptor is primarily located in the central nervous system, and its antagonists have been shown to enhance cognitive performance in preclinical studies. nih.gov Indazole derivatives have emerged as a promising scaffold for the development of selective 5-HT6 receptor antagonists. nih.gov While specific antagonists based on the This compound structure are not yet prevalent in the literature, the broader class of indazole-containing compounds is actively being investigated for this purpose.

Immune Response Modulation (e.g., STING activation)

Recent research in immunotherapy has highlighted the importance of modulating the immune system to combat diseases like cancer. One such target is the Stimulator of Interferon Genes (STING) pathway, which, when activated, can trigger a potent anti-tumor immune response. nih.govnih.gov While direct activation of STING by This compound derivatives has not been reported, the indazole scaffold is being explored in the context of other immunomodulatory targets.

Notably, some indazole derivatives have been identified as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune escape. acs.orgnih.govfrontiersin.org By inhibiting IDO1, these compounds can help to restore the body's anti-tumor immune response. For instance, a series of 1,3-dimethyl-6-amino indazole derivatives were designed as IDO1 inhibitors, and compound N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to significantly suppress IDO1 expression. nih.gov

Pharmacological Target Validation and Pathway Analysis

Biochemical Assay Development for Specific Enzyme Inhibition

The validation of pharmacological targets for indazole derivatives often involves the development of specific biochemical assays to measure their inhibitory activity against key enzymes. These assays are crucial for determining the potency and selectivity of the compounds. For example, in vitro enzyme inhibition assays are commonly used to determine the half-maximal inhibitory concentration (IC50) of indazole derivatives against enzymes like COX-2, various kinases, and IDO1. researchgate.net

The following table summarizes the enzymatic inhibitory activities of some indazole derivatives against various targets.

Compound/Derivative ClassTarget EnzymeIC50 Value
1H-Indazole AnaloguesCyclooxygenase-2 (COX-2)Binding affinity shown in docking studies
Icotinib-1,2,3-triazole derivative a17 IDO10.37 µM frontiersin.org
1,3-dimethyl-6-amino indazole derivative 7 IDO1Suppressed expression nih.gov

Cellular Pathway Analysis (e.g., Western Blotting for protein expression)

To understand the mechanism of action of indazole derivatives at a cellular level, researchers employ techniques like Western blotting to analyze changes in protein expression. This method allows for the quantification of proteins involved in specific signaling pathways, such as those related to apoptosis and cell proliferation.

For instance, studies on some indazole derivatives have shown that they can induce apoptosis in cancer cells by modulating the expression of key proteins. Western blot analysis has revealed the upregulation of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. rsc.org Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell growth and survival, has been shown to be affected by certain indazole derivatives. For example, the indazole derivative N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) was found to selectively activate extracellular signal-regulated kinases (ERK) within the MAPK pathway in FaDu cells. nih.gov

In Vitro and Ex Vivo Efficacy Models (Excluding In Vivo Toxicity and Dosage)

The initial assessment of the efficacy of new compounds is typically performed using in vitro and ex vivo models. For anticancer drug discovery, this often involves testing the cytotoxicity of the compounds against various cancer cell lines. The IC50 value, which represents the concentration of a compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

A number of indazole derivatives have been evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The results, as summarized in the table below, demonstrate the potential of this class of compounds as anticancer agents. mdpi.com

CompoundCell LineIC50 (µM)
Compound 5k Hep-G2 (Hepatoma)3.32 mdpi.com
Compound 6o K562 (Chronic Myeloid Leukemia)5.15 mdpi.com
Compound 6o A549 (Lung Cancer)>50 researchgate.net
Compound 6o PC-3 (Prostate Cancer)>50 researchgate.net
Compound 6o Hep-G2 (Hepatoma)>50 researchgate.net

The Pivotal Role of this compound in Advanced Materials

The compound this compound is a significant heterocyclic organic molecule that has garnered attention in the field of materials science. As a substituted indazole, it serves as a versatile building block for the synthesis of more complex functional materials. This article explores its applications in the development of organic electronic devices and in the realm of catalysis, focusing on its role as a key synthetic intermediate.

Applications in Materials Science

The unique structural and electronic properties of the indazole scaffold make it a valuable component in the design of novel materials with tailored functionalities. The presence of an iodo group at the 3-position of 3-iodo-5,7-dimethyl-1H-indazole is particularly crucial, as it provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of larger, conjugated systems.

While specific research on this compound in organic electronics is limited, the broader class of indazole derivatives is recognized for its potential in this area. mdpi.com The inherent aromaticity and electron-rich nature of the indazole ring system are advantageous for creating materials with desirable electronic and photophysical properties.

Indazole-containing compounds are explored for their utility in the emissive and charge-transporting layers of OLEDs. The ability to tune the electronic properties of the indazole core through substitution allows for the development of materials with specific energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination, leading to light emission at desired wavelengths. The substitution pattern, such as the dimethyl groups in this compound, can influence the solid-state packing and morphological stability of thin films, which are critical factors for device performance and longevity.

The charge transport characteristics of materials derived from indazole scaffolds are a key area of investigation. The planar structure of the indazole ring can facilitate intermolecular π-π stacking, which is essential for efficient charge hopping between molecules in an organic semiconductor. The introduction of various functional groups via the iodo-substituent allows for the modulation of these intermolecular interactions and, consequently, the charge carrier mobility.

Photophysical studies on indazole derivatives often reveal interesting fluorescence or phosphorescence properties. These properties are highly dependent on the molecular structure and the nature of any appended chemical moieties. While detailed photophysical data for materials directly synthesized from this compound are not widely reported, related indazole compounds have been shown to exhibit tunable emission spectra, making them promising candidates for new organic luminophores.

The application of this compound in catalysis is primarily as a precursor for the synthesis of more complex molecules, rather than as a ligand itself.

While nitrogen-containing heterocycles are a cornerstone of ligand design for transition metal catalysts, there is a lack of specific reports on the use of this compound as a direct ligand in such applications. The presence of the iodo group would likely lead to reactivity at that site under many catalytic conditions. More commonly, the indazole moiety is first modified through the iodo-group, and the resulting derivative is then employed as a ligand.

The most significant application of this compound in this context is as a substrate in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is a highly effective reactive handle for reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for creating new C-C, C-N, and C-O bonds.

For instance, in a typical Suzuki-Miyaura coupling, this compound can be reacted with a variety of organoboronic acids in the presence of a palladium catalyst to yield 3-aryl- or 3-heteroaryl-5,7-dimethyl-1H-indazoles. mdpi.comresearchgate.netnih.govnih.gov These resulting compounds, with their extended π-systems, are the true candidates for applications in organic electronics and other areas of materials science. The general scheme for such a reaction is depicted below:

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction

Reactant 1Reactant 2CatalystProduct
This compoundArylboronic AcidPalladium(0) complex3-Aryl-5,7-dimethyl-1H-indazole

This synthetic utility underscores the importance of this compound as a key intermediate, enabling the construction of a diverse library of functional indazole derivatives for various material science applications. nih.gov

Patent Landscape and Commercial Development Trajectories

Analysis of Patented Synthetic Routes and Novel Intermediate Claims

While specific patents detailing the synthesis of 3-iodo-5,7-dimethyl-1H-indazole are not prominently found in public databases, its synthetic pathway can be inferred from established chemical principles and related patent literature. The synthesis logically proceeds from its non-iodinated precursor, 5,7-dimethyl-1H-indazole.

A plausible, though not explicitly patented, multi-step synthesis route is as follows:

Formation of the Indazole Core: The synthesis often starts from a substituted aniline. For instance, 2,4,6-trimethylaniline (B148799) can be converted to 5,7-dimethyl-1H-indazole through diazotization followed by cyclization. A related synthesis described in chemical literature involves the heating of 8-chloro-7,9-dimethyl-5,1,2-benzoxadiazepin-4(3H)-one to yield 6-chloro-5,7-dimethyl-1H-indazole, showcasing a method for creating the 5,7-dimethyl-indazole core. thieme-connect.de

Iodination: The crucial step is the introduction of an iodine atom at the C3 position of the 5,7-dimethyl-1H-indazole ring. This is a common electrophilic substitution reaction for indazoles. thieme-connect.de The C3 position is generally reactive, allowing for direct iodination using iodine (I₂) in the presence of a suitable base.

The primary value of this compound in the patent landscape is its role as a versatile intermediate. The carbon-iodine bond at the C3 position is a key functional group for undergoing further transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of a wide variety of substituents at the 3-position, enabling the creation of large libraries of novel indazole derivatives for screening and development. Patents for complex therapeutic agents often claim the final product but rely on intermediates like this, whose synthesis is considered known to those skilled in the art.

Therapeutic Patent Claims and Scope Involving this compound Derivatives

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives patented and developed for a wide range of therapeutic applications. Current time information in Winnipeg, CA. These include treatments for cancer, inflammation, neurological disorders, and pain. pharmint.netCurrent time information in Winnipeg, CA. Derivatives of this compound are positioned to be part of this trend, with the 5,7-dimethyl substitution pattern appearing in patented compounds.

While patents explicitly claiming derivatives of this compound are not widespread, the potential scope can be understood from patents on structurally related compounds:

Kinase Inhibitors: A significant area for indazole derivatives is the inhibition of protein kinases, which are crucial targets in oncology. pharmint.net For example, patent literature on inhibitors of KRas G12C, a key oncogene, describes the use of dimethyl-indazole intermediates in their synthesis. pharmint.net The 3-iodo group serves as a handle to construct the complex structures required for potent and selective kinase inhibition.

Cannabinoid (CB1) Receptor Agonists: Patents have been filed for indazole derivatives that act as CB1 receptor agonists, with potential applications in treating pain and rheumatoid arthritis. bldpharm.com Notably, compounds such as N-cyclohexyl-5,7-dimethyl-1H-indazole-3-carboxamide are described, highlighting the relevance of the 5,7-dimethylindazole core in this therapeutic area. The synthesis of such carboxamides can proceed from the 3-iodo intermediate via carboxylation and subsequent amidation.

General Anti-inflammatory and Anti-cancer Activity: The indazole ring is a privileged structure found in numerous compounds with anti-inflammatory and anti-cancer properties. pharmint.netCurrent time information in Winnipeg, CA. The ability to diversify the structure at the C3 position using the iodo-intermediate allows for the exploration of structure-activity relationships to optimize compounds for these targets.

Market Analysis and Potential Industrial Applications

The market for this compound is characteristic of a specialized chemical intermediate. It is not a high-volume commodity chemical but is readily available from numerous chemical suppliers catering to the research and development sector.

Key Market Features:

Supplier Landscape: The compound (CAS No. 847906-31-4) is listed by various global suppliers of fine chemicals and pharmaceutical intermediates. cymitquimica.comchemenu.com

Availability: It is offered in research-grade quantities (grams) and is also available in larger, bulk quantities upon request, indicating its use in process development and larger-scale synthesis campaigns for preclinical or clinical studies. pharmint.net

Primary Application: The predominant industrial application is as a building block in medicinal chemistry and pharmaceutical R&D. Its market demand is directly tied to the research pipelines of pharmaceutical companies and contract research organizations (CROs) that are developing novel drugs based on the indazole scaffold.

The potential for market growth depends on the success of the therapeutic agents derived from it. Should a drug candidate that uses this specific intermediate in its synthesis advance through clinical trials and reach commercialization, the demand for this compound would increase substantially. Currently, its market is stable, serving the continuous need for novel molecular scaffolds in drug discovery.

Future Research Directions and Challenges

Design and Synthesis of Novel Derivatives with Enhanced Properties

The primary avenue of future research will undoubtedly focus on the design and synthesis of novel derivatives of 3-iodo-5,7-dimethyl-1H-indazole. The iodine atom at the C3 position serves as a highly effective synthetic handle for introducing a wide array of functional groups through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. google.comchim.it This allows for the systematic modification of the molecule to enhance its biological activity or tailor its physical properties.

For instance, drawing parallels from research on structurally similar compounds like 1,3-dimethyl-6-amino-1H-indazole derivatives which have shown promise as anticancer agents, future work could involve the introduction of various amine or amide functionalities at the 3-position to explore their potential as kinase inhibitors. nih.gov The dimethyl substitution pattern on the benzene (B151609) ring of the indazole core can also influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives, factors that are crucial for drug development.

A key challenge in this area will be the development of regioselective synthetic methods to further functionalize the indazole ring, should additional modifications be desired.

Advanced Mechanistic Investigations in Biological Systems

Indazole derivatives are well-recognized for their diverse pharmacological activities, frequently acting as inhibitors of protein kinases. nih.gov A significant future research direction for derivatives of this compound will be the detailed investigation of their mechanisms of action in biological systems.

Once novel derivatives with promising biological activity are synthesized, researchers will need to employ a range of biochemical and cellular assays to identify their specific molecular targets. Techniques such as enzymatic assays, cell-based signaling pathway analysis, and computational modeling will be crucial to elucidate how these compounds interact with their targets at a molecular level. nih.gov Understanding the structure-activity relationship (SAR) will be paramount, linking specific structural features of the derivatives to their biological function and guiding the design of more potent and selective molecules. nih.gov

Exploration of New Therapeutic Modalities and Disease Targets

The therapeutic potential of indazole derivatives is vast and continues to expand. nih.gov While much of the focus has been on oncology, future research on derivatives of this compound could explore a wider range of therapeutic areas.

Given the established anti-inflammatory, anti-HIV, and anti-arrhythmic properties of other indazole compounds, new derivatives could be screened against a broad panel of disease targets. deakin.edu.au For example, their potential as anti-inflammatory agents could be investigated by targeting enzymes like cyclooxygenases (COX), or their utility in cardiovascular diseases could be explored. The versatility of the this compound scaffold allows for the generation of large and diverse chemical libraries, increasing the probability of discovering compounds with novel therapeutic applications.

Development of Next-Generation Materials with Tailored Functionalities

Beyond the realm of medicine, the unique photophysical properties of some heterocyclic compounds open doors for their application in materials science. chim.it Future research could investigate the potential of this compound and its derivatives in the development of novel organic materials.

By introducing specific chromophores or electronically active groups through the C-I bond, it may be possible to create new materials with tailored optical or electronic properties. Potential applications could include organic light-emitting diodes (OLEDs), sensors, or photofunctional materials. The challenge will lie in understanding how the substitution pattern on the indazole ring influences the material's properties and in developing efficient methods for their incorporation into functional devices.

Overcoming Synthetic Challenges and Improving Sustainability

While the synthesis of the basic indazole core is well-established, the preparation of polysubstituted indazoles, such as this compound, can present challenges. researchgate.netorganic-chemistry.org A significant area of future research will be the development of more efficient, scalable, and sustainable synthetic routes.

Multidisciplinary Approaches in Indazole Research

The full potential of this compound can only be realized through a multidisciplinary approach that integrates synthetic chemistry, medicinal chemistry, biology, and materials science. nih.gov Future research will require close collaboration between scientists from these different fields.

Synthetic chemists will be tasked with creating novel derivatives, while medicinal chemists and biologists will evaluate their therapeutic potential and elucidate their mechanisms of action. Materials scientists can then explore the non-biological applications of these new compounds. This collaborative effort will be essential for translating the fundamental properties of this compound into tangible applications that can benefit society.

Q & A

Q. What are the most reliable synthetic routes for preparing 3-iodo-5,7-dimethyl-1H-indazole, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of this compound typically involves halogenation of a pre-functionalized indazole core. Transition metal-catalyzed iodination (e.g., using CuI or Pd catalysts) under inert atmospheres is common. For example, direct iodination at the 3-position can be achieved via electrophilic substitution in dimethylformamide (DMF) at 80–100°C, with yields dependent on stoichiometric control of iodine sources . Optimization should focus on solvent polarity (e.g., DMF vs. THF), reaction time (monitored by TLC/HPLC), and protecting group strategies for the indazole NH to prevent side reactions.

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • 1H/13C NMR : Confirm substitution patterns (e.g., iodination at C3, methyl groups at C5/C7) via chemical shifts and coupling constants. Aromatic protons in indazole typically appear at δ 7.2–8.5 ppm, with methyl groups at δ 2.3–2.6 ppm .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 317.0) .
  • Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: 41.8%, H: 3.5%, N: 8.8%) .

Q. What in vitro assays are suitable for preliminary evaluation of the biological activity of this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., indazole-based kinase inhibitors):
  • Enzyme Inhibition : Screen against kinases (e.g., CDK, PKA) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains .
  • Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of this compound?

  • Methodological Answer : X-ray crystallography using SHELXL (via Olex2 or similar software) can unambiguously determine tautomeric states. For example, the 1H-indazole tautomer (NH at N1) vs. 2H-indazole (NH at N2) can be distinguished via hydrogen bonding patterns and bond lengths. Refinement parameters (R1 < 0.05) and Hirshfeld surface analysis are critical for validating tautomeric assignments . Contradictions in literature may arise from solvent effects (e.g., DMSO stabilizing N1-H), necessitating multi-solvent crystallization trials.

Q. What strategies mitigate competing side reactions during late-stage functionalization of this compound?

  • Methodological Answer :
  • Protecting Groups : Temporarily protect the indazole NH with Boc or SEM groups during cross-coupling (e.g., Suzuki-Miyaura) to prevent dehalogenation or aggregation .
  • Metal Selection : Use PdCl2(dppf) for aryl-aryl couplings to minimize β-hydride elimination. Monitor reaction progress via in situ IR spectroscopy for intermediate trapping .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 min at 120°C) to suppress decomposition pathways .

Q. How do steric and electronic effects of the 5,7-dimethyl groups influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : The 5,7-dimethyl groups create a steric shield, directing nucleophilic attacks to the less hindered C4 or C6 positions. DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to predict regioselectivity .
  • Electronic Effects : Methyl groups donate electron density via hyperconjugation, activating the ring for electrophilic substitutions but deactivating it toward nucleophiles. Compare Hammett σ values (σmeta = +0.37 for methyl) to model substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.